molecular formula C3H5N3O2 B3014989 2-Azidopropionic acid CAS No. 79583-94-1

2-Azidopropionic acid

Cat. No. B3014989
CAS RN: 79583-94-1
M. Wt: 115.092
InChI Key: XVNBLPHVIQXLMS-UHFFFAOYSA-N
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Description

2-Azidopropanoic acid, also known as 2-Azidopropionic acid, is a chemical compound with the molecular formula C3H5N3O2 . It has an average mass of 115.091 Da and a Monoisotopic mass of 115.038177 Da .


Molecular Structure Analysis

The molecular structure of 2-Azidopropanoic acid consists of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azidopropanoic acid include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has 5 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and no Rule of 5 violations . Its ACD/LogP is 0.18, ACD/LogD (pH 5.5) is -1.79, ACD/BCF (pH 5.5) is 1.00, ACD/KOC (pH 5.5) is 1.00, ACD/LogD (pH 7.4) is -3.06, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 1.00 . Its polar surface area is 50 Å2 .

Scientific Research Applications

Synthesis of N-acetyldehydro-α-amino acids

2-Azidopropionic acid has been utilized in the synthesis of N-acetyldehydro-α-amino acids. This process involves the conversion of 2-azidocarboxylic acid esters to N-acetyldehydro-α-amino acid esters via catalytic reactions. This methodology is significant for preparing amino acids and their derivatives with high optical yield, highlighting its importance in synthetic chemistry (Effenberger & Beisswenger, 1982).

Development of Hemoglobin Oxygen Affinity Decreasing Agents

Research involving this compound derivatives has led to the development of novel hemoglobin oxygen affinity decreasing agents. These agents are structurally related to antilipidemic drugs and have potential applications in clinical and biological areas that require a reversal of depleted oxygen supply, such as in ischemic conditions, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Preparation of 2,3-Diaminopropionate

This compound has been employed in the preparation of 2,3-diaminopropionate. This process involves the ring-opening reaction of aziridine-2-carboxylate with an azide nucleophile under specific conditions, demonstrating its utility in synthesizing orthogonally protected diaminopropionates (Kim et al., 2005).

Role in Metabolic Chiral Inversion and Dispositional Enantioselectivity

Studies on 2-arylpropionic acids, a group related to this compound, have explored their unique metabolic chiral inversion from the inactive R(-)-isomers to the active S(+)-antipodes. This phenomenon has significant implications for the development and use of safer and more effective drugs in this class, affecting various aspects of drug disposition including oxidative metabolism and glucuronidation (Caldwell, Hutt, & Fournel‐Gigleux, 1988).

Cloning and Expression of Enzymes for Drug Metabolism

Research has been conducted on the molecular cloning and expression of enzymes involved in the metabolism of 2-arylpropionic acid derivatives, including this compound. These studies are crucial for understanding the biochemistry of drug transformation and have implications for lipid metabolism (Reichel et al., 1997).

properties

IUPAC Name

2-azidopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBLPHVIQXLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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